Alfuzosin-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]-2,3,3,4,4,5,5-heptadeuteriooxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)/i4D2,6D2,9D2,14D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMJYKCGWZFFKR-BCIKGFBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(OC1([2H])[2H])([2H])C(=O)NCCCN(C)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Alfuzosin-d7: A Technical Guide to its Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Alfuzosin-d7. This compound is the deuterated analog of Alfuzosin, an α1-adrenergic receptor antagonist primarily used in the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2] The selective blockade of α1-adrenergic receptors in the lower urinary tract by Alfuzosin leads to smooth muscle relaxation in the bladder neck and prostate, thereby improving urinary flow.[3][4] this compound serves as an invaluable tool, particularly as an internal standard, in the quantitative analysis of Alfuzosin in biological matrices.[5][6]

Chemical Properties and Structure

This compound is a quinazoline derivative with a complex structure that dictates its pharmacological activity. The introduction of seven deuterium atoms provides a stable isotopic label, making it ideal for mass spectrometry-based quantification.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furan-2,3,3,4,4,5,5-d7-carboxamide | [5] |

| CAS Number | 1133386-93-2 | [5][7] |

| Molecular Formula | C₁₉H₂₀D₇N₅O₄ | [5][8] |

| Molecular Weight | 396.49 g/mol | [8] |

| Appearance | Solid | [5] |

| Purity | ≥99% deuterated forms (d₁-d₇) | [5][6] |

| Solubility | Soluble in DMSO | [5] |

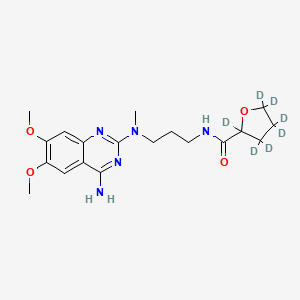

The structural formula of this compound is presented below:

Mechanism of Action: Signaling Pathway

Alfuzosin functions as an antagonist at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G-protein.[2] Upon activation by endogenous catecholamines like norepinephrine, the α1-adrenergic receptor initiates a signaling cascade that leads to smooth muscle contraction. Alfuzosin competitively blocks this binding, leading to muscle relaxation.

The signaling pathway initiated by α1-adrenergic receptor activation is detailed below:

Experimental Protocols

The characterization and quantification of Alfuzosin and its deuterated analog involve various analytical techniques. Below are summaries of common experimental methodologies.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of Alfuzosin in biological matrices, such as human plasma. This compound is the preferred internal standard for this analysis.

Sample Preparation: A common method for plasma sample preparation is liquid-liquid extraction.

-

To a plasma sample, add a known concentration of this compound internal standard.

-

Add a suitable organic solvent (e.g., methyl tert-butyl ether) to extract the analytes.[9]

-

Vortex and centrifuge the mixture to separate the organic and aqueous layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.[10]

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., formic acid in water).[11]

-

Flow Rate: Typically in the range of 0.2-1.0 mL/min.

-

Injection Volume: A small volume (e.g., 2-10 µL) of the reconstituted sample is injected.[11]

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Alfuzosin and this compound are monitored.[11]

The workflow for a typical LC-MS/MS analysis is illustrated below:

Synthesis of Alfuzosin

The synthesis of Alfuzosin typically involves a multi-step process. While the specific synthesis of this compound would require deuterated starting materials, the general synthetic route provides a logical framework. One common approach involves the reaction of N1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N1-methylpropane-1,3-diamine with a reactive derivative of tetrahydrofuran-2-carboxylic acid.[12][13]

A generalized workflow for the synthesis is as follows:

Conclusion

This compound is a critical analytical tool for the accurate quantification of Alfuzosin. A thorough understanding of its chemical properties, structure, and the analytical methods for its use is essential for researchers and professionals in drug development and clinical analysis. The methodologies and pathways described in this guide provide a foundational understanding for the application of this compound in a scientific setting.

References

- 1. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. scielo.br [scielo.br]

- 7. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. US20090069562A1 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]

- 13. WO2007074364A1 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Alfuzosin-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Alfuzosin-d7, a deuterated analog of the α1-adrenergic receptor antagonist Alfuzosin. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthetic pathways, experimental protocols, and analytical data related to this stable isotope-labeled compound. This compound is primarily utilized as an internal standard for the accurate quantification of Alfuzosin in biological matrices during pharmacokinetic and metabolic studies.

Introduction to Alfuzosin and the Role of Isotopic Labeling

Alfuzosin is a quinazoline derivative that selectively blocks α1-adrenergic receptors in the lower urinary tract, leading to relaxation of the smooth muscle in the prostate and bladder neck. This mechanism of action makes it an effective treatment for the symptoms of benign prostatic hyperplasia (BPH).

Isotopic labeling, particularly with deuterium, is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen atoms with deuterium atoms results in a molecule with a higher mass but nearly identical chemical properties. This mass difference allows for the easy differentiation of the labeled compound from its unlabeled counterpart by mass spectrometry (MS), making it an ideal internal standard for quantitative bioanalysis. The use of a stable isotope-labeled internal standard like this compound corrects for variations in sample preparation and instrument response, leading to more accurate and precise quantification of the parent drug.

Synthesis of this compound

The synthesis of this compound involves a multi-step process that mirrors the synthesis of unlabeled Alfuzosin. The key strategic difference lies in the introduction of deuterium atoms at a specific position in the molecule. In the case of this compound, the seven deuterium atoms are located on the tetrahydrofuran ring.[1] This is achieved by utilizing a deuterated starting material, specifically tetrahydro-2-furoic acid-d7.

The overall synthetic strategy can be conceptually divided into two main parts:

-

Preparation of the deuterated side chain: This involves the synthesis of N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide-d7.

-

Coupling with the quinazoline core: The deuterated side chain is then coupled with the 4-amino-6,7-dimethoxyquinazoline core to yield the final product, this compound.

Part 1: Synthesis of the Deuterated Side Chain Intermediate

The synthesis of the deuterated side chain begins with the preparation of tetrahydro-2-furoic acid-d7.

Step 1.1: Synthesis of Tetrahydro-2-furoic acid-d7

A common and efficient method for the deuteration of the tetrahydrofuran ring is the catalytic reduction of 2-furoic acid in the presence of a deuterium source.

-

Reaction: Catalytic deuteration of 2-furoic acid.

-

Deuterium Source: Deuterium gas (D2) or a deuterated solvent like D2O in the presence of a suitable catalyst.

-

Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst for such hydrogenations/deuterations.[2]

The reaction involves the saturation of the furan ring with deuterium atoms.

Step 1.2: Amidation to form N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide-d7

The deuterated tetrahydro-2-furoic acid is then coupled with N-methyl-1,3-propanediamine.

-

Reaction: Amide bond formation.

-

Coupling Agents: Reagents like 1,1'-carbonyldiimidazole (CDI) or the use of an acid chloride intermediate can be employed to facilitate the amide coupling. An alternative approach involves the direct reaction of the carboxylic acid with the amine, sometimes with the aid of a catalyst like boric acid.[3]

Part 2: Coupling with the Quinazoline Core and Final Product Formation

Step 2.1: Synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline

This quinazoline core is a common starting material in the synthesis of several related pharmaceuticals and can be prepared through established literature methods.

Step 2.2: Coupling Reaction to Yield this compound

The final step involves the nucleophilic substitution of the chlorine atom on the quinazoline ring by the secondary amine of the deuterated side chain.

-

Reaction: Nucleophilic aromatic substitution.

-

Solvent: A high-boiling point solvent such as isoamyl alcohol is often used to drive the reaction to completion.[3]

The resulting this compound base can then be purified and, if required, converted to its hydrochloride salt.

Experimental Protocols

The following are detailed methodologies for the key synthetic steps. These are based on established procedures for the synthesis of unlabeled Alfuzosin and adapted for the deuterated analog.

Protocol 1: Synthesis of Tetrahydro-2-furoic acid-d7

-

Apparatus: A high-pressure hydrogenation reactor (autoclave).

-

Materials:

-

2-Furoic acid

-

10% Palladium on carbon (Pd/C) catalyst

-

Deuterium gas (D2)

-

Anhydrous solvent (e.g., tetrahydrofuran or ethanol)

-

-

Procedure: a. In the autoclave, dissolve 2-furoic acid in the anhydrous solvent. b. Add the 10% Pd/C catalyst to the solution under an inert atmosphere. c. Seal the reactor and purge it several times with nitrogen gas, followed by purging with deuterium gas. d. Pressurize the reactor with deuterium gas to the desired pressure (e.g., 50-100 psi). e. Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) with vigorous stirring. f. Monitor the reaction progress by monitoring the uptake of deuterium gas. g. Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas. h. Filter the reaction mixture through a pad of Celite to remove the catalyst. i. Evaporate the solvent under reduced pressure to obtain the crude tetrahydro-2-furoic acid-d7. j. The crude product can be purified by distillation or crystallization if necessary.

Protocol 2: Synthesis of N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide-d7

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Materials:

-

Tetrahydro-2-furoic acid-d7

-

N-methyl-1,3-propanediamine

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure: a. Dissolve tetrahydro-2-furoic acid-d7 in anhydrous THF in the round-bottom flask. b. Add CDI portion-wise to the solution at room temperature and stir for 1-2 hours to form the acylimidazolide intermediate. c. In a separate flask, dissolve N-methyl-1,3-propanediamine in anhydrous THF. d. Add the solution of N-methyl-1,3-propanediamine dropwise to the activated acid solution. e. Stir the reaction mixture at room temperature overnight. f. Remove the solvent under reduced pressure. g. The residue can be purified by column chromatography on silica gel to yield the desired amide.

Protocol 3: Synthesis of this compound

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Materials:

-

N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide-d7

-

4-amino-2-chloro-6,7-dimethoxyquinazoline

-

Isoamyl alcohol

-

-

Procedure: a. To the round-bottom flask, add N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide-d7 and 4-amino-2-chloro-6,7-dimethoxyquinazoline. b. Add isoamyl alcohol to the flask. c. Heat the reaction mixture to reflux (approximately 130 °C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS. d. After completion, cool the reaction mixture to room temperature. e. The product may precipitate upon cooling. If so, collect the solid by filtration. f. If the product remains in solution, remove the solvent under reduced pressure. g. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

Data Presentation

Quantitative Data Summary

| Parameter | Value | Reference |

| Chemical Formula | C19H20D7N5O4 | [1] |

| Molecular Weight | 396.5 g/mol | [1] |

| CAS Number | 1133386-93-2 | [1] |

| Isotopic Purity | ≥99% deuterated forms (d1-d7) | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [1] |

Analytical Data

| Analytical Technique | Expected Observations |

| 1H NMR | The spectrum would be similar to that of unlabeled Alfuzosin, with the notable absence of signals corresponding to the protons on the tetrahydrofuran ring. The integration of the remaining proton signals would be consistent with the Alfuzosin structure. |

| 13C NMR | The spectrum would show signals corresponding to all carbon atoms in the molecule. The signals for the deuterated carbons on the tetrahydrofuran ring would exhibit splitting due to C-D coupling and may have a lower intensity. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (or [M+H]+) at m/z corresponding to the molecular weight of this compound (396.5). For comparison, the molecular weight of unlabeled Alfuzosin is 389.45 g/mol .[4] The fragmentation pattern would be similar to that of unlabeled Alfuzosin, but with mass shifts for fragments containing the deuterated tetrahydrofuran ring. |

Mandatory Visualizations

Synthetic Pathway of this compound

Caption: Synthetic pathway for this compound.

Experimental Workflow for this compound Synthesis

Caption: Experimental workflow for this compound synthesis.

Conclusion

This technical guide has outlined the synthesis and isotopic labeling of this compound. By employing a deuterated starting material, tetrahydro-2-furoic acid-d7, and following established synthetic routes for Alfuzosin, a high-purity isotopically labeled internal standard can be efficiently produced. The detailed protocols and expected analytical data provided herein serve as a valuable resource for researchers and drug development professionals engaged in the quantitative analysis of Alfuzosin. The use of this compound is crucial for ensuring the accuracy and reliability of bioanalytical methods, which are fundamental to the successful development and clinical evaluation of Alfuzosin.

References

The Role of Alfuzosin-d7 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of Alfuzosin-d7 as an internal standard in the quantitative analysis of the alpha-1 adrenergic antagonist, Alfuzosin. This guide is intended for researchers, scientists, and drug development professionals who are engaged in pharmacokinetic studies, bioequivalence assessments, and other clinical and preclinical research involving Alfuzosin.

Introduction to Alfuzosin and the Need for an Internal Standard

Alfuzosin is a selective alpha-1 adrenergic receptor antagonist prescribed for the treatment of benign prostatic hyperplasia (BPH).[1][2] By blocking these receptors in the smooth muscle of the prostate and bladder neck, Alfuzosin facilitates urination and alleviates the symptoms associated with BPH.[1][2]

Accurate quantification of Alfuzosin in biological matrices such as human plasma is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and specificity. However, the accuracy and precision of LC-MS/MS measurements can be influenced by several factors, including variability in sample preparation and matrix effects, where components of the biological sample can enhance or suppress the ionization of the analyte.

To mitigate these potential sources of error, a suitable internal standard (IS) is employed. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. This compound, a deuterated analog of Alfuzosin, serves as an excellent internal standard for the quantitative analysis of Alfuzosin.

Mechanism of Action of this compound as an Internal Standard

The utility of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry . In this technique, a known amount of the isotopically labeled compound (this compound) is added to the biological sample containing the analyte of interest (Alfuzosin) at the earliest stage of sample preparation.

Because this compound is structurally identical to Alfuzosin, with the only difference being the replacement of seven hydrogen atoms with deuterium, it exhibits nearly identical physicochemical properties. This includes:

-

Extraction Recovery: this compound will be extracted from the sample matrix with the same efficiency as Alfuzosin. Any loss of the analyte during the extraction process will be accompanied by a proportional loss of the internal standard.

-

Chromatographic Behavior: Both compounds will co-elute or have very similar retention times in a liquid chromatography system.

-

Ionization Efficiency: this compound will experience the same degree of ionization enhancement or suppression as Alfuzosin in the mass spectrometer's ion source.

The mass spectrometer, however, can readily differentiate between Alfuzosin and this compound due to the mass difference imparted by the deuterium atoms. By measuring the ratio of the peak area of the analyte to the peak area of the internal standard, the concentration of Alfuzosin in the original sample can be accurately determined. This ratio remains constant even if there are variations in sample volume, extraction efficiency, or ionization response, thus ensuring the reliability of the quantitative results.

Quantitative Data from Bioanalytical Methods

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of Alfuzosin in human plasma. While not all of these studies utilized this compound specifically, they provide a representative overview of the analytical performance that can be expected.

Table 1: Linearity and Sensitivity of Alfuzosin Bioanalytical Methods

| Internal Standard | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |

| Propranolol | 0.25 - 25 | 0.25 | [3] |

| Prazosin | 0.298 - 38.1 | 0.298 | [4] |

| Amlodipine | 0.25 - 30 | 0.25 | [5] |

| Terazosin | 0.25 - 20.0 | 0.25 | [6] |

Table 2: Precision and Accuracy of Alfuzosin Bioanalytical Methods

| Internal Standard | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Propranolol | LQC, MQC, HQC | 0.9 - 7.7 | 0.9 - 7.7 | 88.2 - 106.4 | [3] |

| Prazosin | Not Specified | 2.74 - 3.28 | 2.65 - 2.77 | -7.1 - 2.46 (bias) | [4] |

| Amlodipine | LQC, MQC, HQC | < 5.2 | < 5.2 | < 5.2 | [5][7] |

Table 3: Recovery of Alfuzosin from Human Plasma

| Internal Standard | Extraction Method | Mean Recovery (%) | Reference |

| Propranolol | Liquid-Liquid Extraction | 71.8 | [3] |

| Prazosin | Liquid-Liquid Extraction | 82.9 | [4] |

| Amlodipine | Not Specified | > 98 | [4] |

| Terazosin | Solid-Phase Extraction | 65.57 | [6] |

Experimental Protocols

The following is a representative experimental protocol for the quantification of Alfuzosin in human plasma using this compound as an internal standard, based on common methodologies described in the literature.[3][4][5][6]

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquoting: To 200 µL of human plasma in a polypropylene tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

-

Alkalinization: Add 100 µL of 0.1 M sodium hydroxide and vortex for 30 seconds.

-

Extraction: Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).

-

Vortexing and Centrifugation: Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Separation and Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase and inject a portion (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

MRM Transitions:

-

Alfuzosin: e.g., m/z 390.2 → 235.1

-

This compound: e.g., m/z 397.2 → 242.1

-

-

Data Analysis: The peak area ratio of Alfuzosin to this compound is used to construct a calibration curve and determine the concentration of Alfuzosin in the unknown samples.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

References

- 1. Alfuzosin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Alfuzosin-d7: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Alfuzosin-d7, a deuterated analog of Alfuzosin. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals who utilize this compound as an internal standard or in other research applications.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) for this compound provides critical data on its identity, purity, and quality. While specific values may vary between batches and suppliers, a typical CoA will include the information summarized in the tables below.

Identification and Chemical Properties

| Parameter | Specification |

| Chemical Name | N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide-d7 |

| CAS Number | 1133386-93-2 |

| Molecular Formula | C₁₉H₂₀D₇N₅O₄ |

| Molecular Weight | 396.5 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Purity and Quality Specifications

| Test | Method | Typical Specification |

| Chemical Purity | HPLC | ≥ 98% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterated Forms (d₁-d₇) |

| Deuterium Incorporation | NMR Spectroscopy | ≥ 98 atom % D |

| Residual Solvents | GC-HS | Conforms to USP <467> |

| Loss on Drying | TGA | ≤ 1.0% |

| Assay | HPLC or qNMR | 98.0% - 102.0% |

Experimental Protocols for Purity and Identity Confirmation

The following sections detail the methodologies for the key experiments cited in the certificate of analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound and to separate it from any non-deuterated Alfuzosin and other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid). A typical starting point is a ratio of 20:80 (v/v) acetonitrile to buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The purity is calculated by dividing the peak area of this compound by the total peak area of all components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity

GC-MS is employed to confirm the molecular weight and assess the isotopic distribution of this compound.

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Procedure: Inject the sample into the GC. The mass spectrometer will detect the molecular ions corresponding to the different deuterated species (d₀ to d₇). The isotopic purity is determined by the relative abundance of the d₇ ion compared to the other isotopic species.

Quantitative NMR (qNMR) Spectroscopy for Assay and Deuterium Incorporation

qNMR provides an absolute measure of purity (assay) and can be used to confirm the degree and location of deuterium incorporation.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).

-

Sample Preparation: Accurately weigh a specific amount of this compound and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

-

Acquisition Parameters:

-

Pulse Angle: 90° pulse.

-

Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. This is critical for accurate quantification.

-

Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1).

-

-

Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals corresponding to specific protons of this compound and the internal standard.

-

Calculation: The purity of this compound is calculated using the following formula:

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

Deuterium incorporation is determined by comparing the integrals of signals from the deuterated positions with those from non-deuterated positions within the molecule.

-

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of Alfuzosin and a general workflow for its analysis.

Caption: this compound blocks the alpha-1 adrenergic receptor signaling pathway.

The Stability Profile of Alfuzosin-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Alfuzosin-d7. Due to the limited availability of direct stability studies on the deuterated analog, this document extrapolates from the extensive data available for Alfuzosin Hydrochloride. The core chemical structure and functional groups susceptible to degradation are identical in both molecules. Therefore, the stability profile of Alfuzosin HCl serves as a robust surrogate for understanding the stability characteristics of this compound.

Core Stability Characteristics

Alfuzosin is a quinazoline-based alpha-1 adrenergic receptor antagonist.[1][2] Its stability is a critical parameter for ensuring the safety, efficacy, and shelf-life of pharmaceutical formulations. Forced degradation studies, conducted under various stress conditions as per the International Conference on Harmonisation (ICH) guidelines, reveal the inherent stability of the molecule and identify its degradation pathways.[1][3]

Chemical Stability

Forced degradation studies on Alfuzosin Hydrochloride indicate its susceptibility to hydrolysis and oxidation.

Hydrolytic Degradation: Alfuzosin undergoes degradation in both acidic and alkaline conditions.[1][3][4] The primary degradation pathway is the hydrolysis of the amide group, leading to the formation of a primary aliphatic amine and a carboxylic acid product.[4]

-

Acidic Conditions: Exposure to 0.1 N HCl for 3 hours resulted in approximately 14.57% degradation.[1] Another study using 3N HCl at 60°C for 4 hours also showed significant degradation.[3]

-

Alkaline Conditions: In 0.1 N NaOH, the degradation was observed to be around 12.02% after 3 hours.[1] Similarly, exposure to 3M NaOH at 60°C for 4 hours resulted in notable degradation.[3]

Oxidative Degradation: The molecule is also susceptible to oxidation. Treatment with 6% hydrogen peroxide for 3 hours led to about 5.53% degradation.[1] Another study noted that oxidation with 3.0% H₂O₂ resulted in a 7.3% degradation after 5 days, which increased to 33.0% after 35 days.[4]

Photolytic and Thermal Stability: Alfuzosin demonstrates greater stability under photolytic and thermal stress.

-

Photostability: Exposure to short UV light (254 nm) for 10 hours resulted in minimal degradation of approximately 1.26%.[1]

-

Thermal Stability: When subjected to dry heat at 50°C for 6 hours, no significant degradation was observed.[1] Another study at a higher temperature of 105°C also indicated good thermal stability.[3]

Physical Stability

The physical stability of Alfuzosin is crucial for formulation development, particularly for solid dosage forms. Alfuzosin hydrochloride is a white to off-white crystalline powder with a melting point of approximately 240°C.[5] Thermoanalytical studies using techniques like TGA, DTA, and DSC have been employed to characterize its thermal behavior and purity.[6] Short-term stability testing of transdermal film formulations at 25°C and 60% relative humidity for three months showed no significant changes in drug content or physical appearance, indicating good physical stability in that formulation.[7]

Quantitative Stability Data

The following tables summarize the quantitative data from forced degradation studies on Alfuzosin Hydrochloride.

Table 1: Summary of Forced Degradation Studies on Alfuzosin Hydrochloride

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 N HCl | 3 hours | 14.57% | [1] |

| Alkaline Hydrolysis | Not specified | Not specified | 12.02% | [1] |

| Oxidative | 6% H₂O₂ | 3 hours | 5.53% | [1] |

| Thermal (Dry Heat) | 50°C | 6 hours | No degradation | [1] |

| Photolytic | Short UV (254 nm) | 10 hours | 1.26% | [1] |

| Acid Hydrolysis | 3N HCl | 4 hours at 60°C | Degradation observed | [3] |

| Alkaline Hydrolysis | 3M NaOH | 4 hours at 60°C | Degradation observed | [3] |

| Oxidative | 30% H₂O₂ | Not specified | Degradation observed | [3] |

| Thermal | 105°C | Not specified | Degradation observed | [3] |

| Humidity | 95% | Not specified | Degradation observed | [3] |

Experimental Protocols

Detailed methodologies are essential for replicating stability studies. Below are typical experimental protocols for forced degradation studies of Alfuzosin.

General Sample Preparation

A standard stock solution of Alfuzosin Hydrochloride is typically prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as methanol or a mixture of buffer and organic solvents, to a known concentration (e.g., 1 mg/mL).[8]

Acidic Degradation

-

To 1 mL of the standard stock solution, add 3 mL of 0.1 N hydrochloric acid.[1]

-

Keep the mixture for a specified duration (e.g., 3 hours) at room temperature or elevated temperature (e.g., 60°C).[1][3]

-

After the incubation period, neutralize the solution with an appropriate amount of base (e.g., 0.1 N NaOH).

-

Dilute the resulting solution to a final concentration suitable for analysis with the chosen analytical method (e.g., HPLC).

Alkaline Degradation

-

To the standard stock solution, add a specified volume of a sodium hydroxide solution (e.g., 3 mL of a solution to achieve a final concentration of 0.1 N NaOH).

-

Incubate the mixture for a defined period (e.g., 3 hours) at a controlled temperature.

-

Neutralize the solution with an equivalent amount of acid (e.g., 0.1 N HCl).

-

Dilute the final solution to the target concentration for analysis.

Oxidative Degradation

-

Mix the working standard solution with a solution of hydrogen peroxide (e.g., 3 mL of 6% H₂O₂).[1]

-

Keep the mixture for a specified duration (e.g., 3 hours) at room temperature.[1]

-

After the incubation, dilute the solution with a suitable solvent (e.g., methanol) to the desired concentration for analysis.[1]

Thermal Degradation

-

Keep the solid drug sample in an oven at a specified temperature (e.g., 50°C or 105°C) for a defined period (e.g., 6 hours).[1][3]

-

After exposure, allow the sample to cool to room temperature.

-

Prepare a solution of the heat-treated sample in a suitable solvent for analysis.

Photolytic Degradation

-

Expose the drug substance (in solid or solution form) to a UV light source (e.g., 254 nm) for a specified duration (e.g., 10 hours).[1]

-

Prepare a solution of the exposed sample for analysis.

Visualizations

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of this compound.

Signaling Pathway of Alfuzosin

Caption: Simplified signaling pathway for Alfuzosin's mechanism of action.

References

Unraveling the Fragmentation Pattern of Alfuzosin-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation of Alfuzosin-d7, a deuterated analog of the alpha-1 adrenergic receptor antagonist Alfuzosin. Understanding the fragmentation behavior of this stable isotope-labeled compound is crucial for its use as an internal standard in quantitative bioanalytical assays, ensuring accuracy and reliability in pharmacokinetic and metabolic studies.

Core Concepts in Alfuzosin Fragmentation

Alfuzosin, a quinazoline derivative, undergoes characteristic fragmentation in a mass spectrometer, primarily through electrospray ionization (ESI) in positive ion mode. The fragmentation pattern provides structural information that can be used for identification and quantification. The deuterated form, this compound, exhibits a similar fragmentation pathway, with a predictable mass shift in fragments containing the deuterium-labeled moiety.

Chemical Structure and Deuteration Site

The chemical name for this compound is N-(3-((4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino)propyl)tetrahydrofuran-2,3,3,4,4,5,5-d7-2-carboxamide.[1][2] The seven deuterium atoms are located on the tetrahydrofuran ring, a key structural component. This specific labeling is critical as it allows for the differentiation of the internal standard from the unlabeled analyte in biological matrices.

Proposed Mass Spectrometry Fragmentation Pathway of this compound

Upon introduction into the mass spectrometer, this compound is protonated to form the precursor ion [M+H]⁺. Subsequent collision-induced dissociation (CID) leads to the formation of several characteristic product ions. The primary fragmentation events involve the cleavage of the amide bond and the bond between the propyl chain and the quinazoline ring system.

Caption: Proposed fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and major product ions of both Alfuzosin and this compound. This data is essential for setting up multiple reaction monitoring (MRM) experiments for quantitative analysis.

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Product Ion 3 (m/z) |

| Alfuzosin | 390.2 | 262.2 | 101.1 | 183.2 |

| This compound | 397.5 | 262.2 | 108.1 | 190.2 |

Experimental Protocols

While specific instrument parameters will vary, a general experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below. Numerous studies have detailed similar methods for the quantification of Alfuzosin in biological matrices.[3][4][5]

Sample Preparation: Liquid-Liquid Extraction

-

To a 200 µL aliquot of plasma, add 25 µL of this compound internal standard solution.

-

Add 100 µL of a suitable buffer (e.g., 0.1 M sodium carbonate).

-

Add 3 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

-

Injection Volume: 5 - 20 µL.

Mass Spectrometry

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Alfuzosin: 390.2 → 262.2 (quantifier), 390.2 → 183.2 (qualifier)

-

This compound: 397.5 → 262.2 (quantifier), 397.5 → 190.2 (qualifier)

-

-

Collision Gas: Argon is typically used.

-

Collision Energy: Optimized for each transition to achieve maximum signal intensity.

Caption: General experimental workflow for this compound analysis.

Conclusion

This guide provides a foundational understanding of the mass spectrometry fragmentation of this compound. The predictable fragmentation pathway and the distinct mass shift due to deuterium labeling make it an ideal internal standard for robust and reliable bioanalytical method development. The provided experimental protocols offer a starting point for researchers to develop and validate their own quantitative assays for Alfuzosin in various biological matrices.

References

- 1. This compound | CAS No- 1133386-93-2 | Simson Pharma Limited [simsonpharma.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Selective, sensitive and rapid liquid chromatography-tandem mass spectrometry method for the determination of alfuzosin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercially available sources of Alfuzosin-d7

An In-Depth Technical Guide to Commercially Available Sources of Alfuzosin-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercially available sources of this compound, its physicochemical properties, and its application as an internal standard in quantitative analysis. This document includes a detailed experimental protocol for its use in bioanalytical methods and visual diagrams to illustrate its mechanism of action and analytical workflows.

Introduction to this compound

Alfuzosin is a selective α1-adrenergic receptor antagonist used clinically to treat benign prostatic hyperplasia (BPH).[1][2] It functions by relaxing the smooth muscle in the prostate and bladder neck, which improves urinary flow.[1][3][4] In drug development, pharmacokinetic studies, and clinical monitoring, accurate quantification of alfuzosin in biological matrices is crucial.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they exhibit nearly identical chemical and physical properties to the unlabeled analyte, co-elute chromatographically, and correct for variations in sample preparation and instrument response. This compound is the deuterium-labeled analog of alfuzosin, designed for use as an internal standard for the quantification of alfuzosin by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5]

Commercially Available Sources and Physicochemical Properties

Several specialized chemical suppliers offer this compound for research purposes. The table below summarizes the key quantitative data from various commercial sources to facilitate comparison and procurement.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity / Isotopic Enrichment | Available Sizes |

| Cayman Chemical | This compound | 1133386-93-2 | C₁₉H₂₀D₇N₅O₄ | 396.5 | ≥99% deuterated forms (d₁-d₇) | 500 µg, 1 mg, 5 mg, 10 mg |

| Simson Pharma Ltd. | This compound | 1133386-93-2 | C₁₉H₂₀D₇N₅O₄ | 396.49 | 96% | Custom Synthesis (Min. Order 1 mg) |

| MedChemExpress | This compound hydrochloride | Not specified for d7 salt | Not Specified | Not Specified | Not Specified | Not Specified |

| CDN Isotopes | (±)-Alfuzosin-d7 HCl | 1276197-14-8 | C₁₉H₂₁D₇ClIN₅O₄ | 432.96 | 98 atom % D | 5 mg, 10 mg |

Note: Data is subject to change and should be verified with the supplier. Some suppliers provide the hydrochloride salt form, which will have a different molecular weight and CAS number.

Mechanism of Action: α1-Adrenergic Receptor Antagonism

Alfuzosin exerts its therapeutic effect by blocking α1-adrenergic receptors. These are G protein-coupled receptors (GPCRs) that, when activated by endogenous catecholamines like norepinephrine, trigger a signaling cascade that leads to smooth muscle contraction. Alfuzosin's antagonism of this pathway results in muscle relaxation.

Caption: Signaling pathway of the α1-adrenergic receptor and its inhibition by Alfuzosin.

Experimental Protocols

This compound is primarily used as an internal standard (IS) for the bioanalysis of alfuzosin in complex matrices like plasma or urine. Below is a detailed, representative methodology for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay.

General Experimental Workflow

The use of a stable isotope-labeled internal standard is integral to the bioanalytical workflow, ensuring accuracy by accounting for variability during sample processing and analysis.[6][7]

Caption: A typical bioanalytical workflow for analyte quantification using an internal standard.

Detailed Methodology: Quantification of Alfuzosin in Human Plasma

This protocol is a composite based on established methods for quantifying alfuzosin and other small molecules in plasma.[8][9][10]

1. Preparation of Stock and Working Solutions:

-

Alfuzosin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of alfuzosin reference standard in 10 mL of methanol.

-

This compound (IS) Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the alfuzosin stock solution in 50:50 (v/v) methanol:water to create calibration standards (e.g., ranging from 0.5 to 50 ng/mL). Prepare a working solution of this compound at a fixed concentration (e.g., 10 ng/mL) in the same diluent.

2. Preparation of Calibration Curve and Quality Control (QC) Samples:

-

Spike 95 µL of blank human plasma with 5 µL of the appropriate alfuzosin working solution to create calibration standards.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

The final concentrations may range from 0.25 to 25 ng/mL, which is a typical range for alfuzosin bioanalysis.[9]

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of a plasma sample (unknown, calibration standard, or QC), add 20 µL of the this compound working solution (e.g., 10 ng/mL).

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile (pre-chilled to -20°C) to precipitate proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Hypurity C8, 50 x 4.6 mm, 5 µm) is suitable.[9]

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is 75:25 water:acetonitrile.[10]

-

Flow Rate: 0.5 mL/min.[10]

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Alfuzosin: Q1: 390.2 -> Q3: 235.1

-

This compound: Q1: 397.2 -> Q3: 242.1 (Note: These transitions are illustrative and must be optimized on the specific instrument used).

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature to achieve maximum signal intensity for both the analyte and the internal standard.

-

5. Data Analysis:

-

Integrate the chromatographic peaks for both alfuzosin and this compound MRM transitions.

-

Calculate the peak area ratio (Alfuzosin Area / this compound Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of alfuzosin in unknown samples and QC samples by interpolating their peak area ratios from the calibration curve. The results for QC samples should fall within ±15% of their nominal value (±20% for the lower limit of quantification).

References

- 1. Alfuzosin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Alfuzosin Hydrochloride? [synapse.patsnap.com]

- 3. Human Metabolome Database: Showing metabocard for Alfuzosin (HMDB0014490) [hmdb.ca]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Development - Activation of ERK by Alpha-1 adrenergic receptors Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 7. nebiolab.com [nebiolab.com]

- 8. researchgate.net [researchgate.net]

- 9. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, alfuzosin and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Alfuzosin in Human Urine using a Validated LC-MS/MS Method with Alfuzosin-d7 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH). Monitoring its concentration in urine is crucial for pharmacokinetic and pharmacodynamic studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Alfuzosin in human urine. The use of a stable isotope-labeled internal standard, Alfuzosin-d7, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Experimental Protocols

Materials and Reagents

-

Analytes: Alfuzosin hydrochloride (≥98% purity), this compound (isotopic purity ≥99%)

-

Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Methyl tert-butyl ether (MTBE, HPLC grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Ultrapure water.

-

Human Urine: Drug-free human urine collected from healthy volunteers.

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Alfuzosin and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Alfuzosin stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen human urine samples at room temperature.

-

Vortex the urine samples to ensure homogeneity.

-

Pipette 200 µL of urine into a clean microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all samples except the blank.

-

Vortex briefly.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

-

LC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water with 10 mM Ammonium Formate

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.1-4.0 min: 10% B (Re-equilibration)

-

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Alfuzosin: Precursor Ion (m/z) 390.2 → Product Ion (m/z) 235.1

-

This compound: Precursor Ion (m/z) 397.2 → Product Ion (m/z) 235.1

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).

-

Data Presentation

The method was validated according to regulatory guidelines. A summary of the quantitative data is presented below.

Table 1: Calibration Curve and Sensitivity

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Limit of Detection (LOD) | 0.15 ng/mL |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Low QC | 1.5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Medium QC | 50 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| High QC | 400 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 1.5 | 85.2 | 98.7 |

| High QC | 400 | 88.9 | 101.2 |

Visualizations

Caption: Sample preparation workflow for Alfuzosin analysis in urine.

Caption: Data analysis workflow for quantitative determination.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Alfuzosin in human urine. The use of a deuterated internal standard, this compound, ensures the accuracy of the results by correcting for potential variations during sample preparation and analysis. This validated method is well-suited for application in clinical and research settings for pharmacokinetic and drug monitoring studies of Alfuzosin.

Application Notes and Protocols for Alfuzosin Analysis Using a Deuterated Standard

These application notes provide detailed protocols for the sample preparation of alfuzosin in human plasma for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Alfuzosin-d8, is critical for correcting for variability in sample processing and matrix effects, thereby ensuring high accuracy and precision. Three common sample preparation techniques are described: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Alfuzosin is an α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia. Accurate and reliable quantification of alfuzosin in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis using mass spectrometry, as it closely mimics the analyte's behavior during sample preparation and ionization. This document outlines validated sample preparation protocols for alfuzosin analysis in human plasma.

Materials and Reagents

-

Analytes: Alfuzosin Hydrochloride, Alfuzosin-d8 (or other suitable deuterated analog)

-

Plasma: Human plasma (K2-EDTA as anticoagulant)

-

Reagents for PP: Acetonitrile (HPLC grade), Methanol (HPLC grade), Trichloroacetic acid (TCA)

-

Reagents for LLE: Methyl tert-butyl ether (MTBE, HPLC grade), Diethyl ether, Dichloromethane, Ethyl acetate, Sodium hydroxide solution (0.1 M), Ammonium hydroxide solution

-

Reagents for SPE: Oasis HLB SPE cartridges (or equivalent), Methanol (HPLC grade), Deionized water, Formic acid

-

Equipment: Centrifuge, Vortex mixer, SPE manifold, Nitrogen evaporator, Analytical balance, pH meter, Pipettes, and appropriate glassware.

Sample Preparation Protocols

Protein Precipitation (PP)

Protein precipitation is a fast and simple method for removing proteins from biological samples.[1][2] It is often used in high-throughput screening environments.

Experimental Protocol:

-

Label polypropylene centrifuge tubes for each sample, standard, and quality control.

-

Pipette 100 µL of human plasma into the labeled tubes.

-

Add 20 µL of Alfuzosin-d8 working solution (e.g., 100 ng/mL in methanol) to each tube, except for the blank plasma.

-

Vortex mix for 10 seconds.

-

Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix for 30 seconds and inject into the LC-MS/MS system.

References

Application Notes and Protocols for the Use of Alfuzosin-d7 in Pharmacokinetic Studies of Alfuzosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alfuzosin is a selective alpha-1 adrenergic antagonist primarily used in the management of benign prostatic hyperplasia (BPH). To accurately characterize its pharmacokinetic profile, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Alfuzosin-d7, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. This approach ensures high precision and accuracy by compensating for variability in sample preparation and instrument response.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in pharmacokinetic studies of Alfuzosin.

Pharmacokinetic Profile of Alfuzosin

Alfuzosin is readily absorbed after oral administration, with its bioavailability being approximately 49% under fed conditions.[1] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, through oxidation, O-demethylation, and N-dealkylation.[1][2][3] The resulting metabolites are pharmacologically inactive.[1][2][3] Alfuzosin is primarily excreted in the feces (69%) and to a lesser extent in the urine (24%).[2] The apparent elimination half-life of the extended-release formulation is approximately 10 hours.[1]

Key Pharmacokinetic Parameters of Alfuzosin

A summary of key pharmacokinetic parameters for a 10 mg extended-release formulation of Alfuzosin in healthy male volunteers is presented in the table below.

| Parameter | Mean Value | Standard Deviation |

| Cmax (ng/mL) | 13.6 | - |

| AUC0-24 (ng·h/mL) | 194 | - |

| Tmax (h) | 8 | - |

| t1/2 (h) | 10 | - |

| Volume of Distribution (L/kg) | 3.2 | - |

| Protein Binding (%) | 82-90 | - |

| Data compiled from multiple sources.[1][2] |

The Role of this compound as an Internal Standard

In quantitative LC-MS/MS analysis, an ideal internal standard (IS) should co-elute with the analyte and exhibit similar ionization and fragmentation behavior, while being distinguishable by mass. This compound, a deuterated analog of Alfuzosin, perfectly fits these criteria. Its seven deuterium atoms increase its mass by seven atomic mass units, allowing for distinct detection from the unlabeled Alfuzosin while maintaining nearly identical physicochemical properties. This ensures that any variations during sample extraction, processing, and analysis affect both the analyte and the internal standard equally, leading to highly reliable and reproducible quantification.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific instrumentation and laboratory conditions.

Bioanalytical Method for Alfuzosin in Human Plasma using LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Alfuzosin in human plasma, utilizing this compound as an internal standard.

1. Materials and Reagents

-

Alfuzosin reference standard

-

This compound internal standard

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Alfuzosin and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Alfuzosin stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 50 ng/mL) in 50:50 (v/v) methanol:water.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve (e.g., 0.1 - 50 ng/mL) and quality control samples at low, medium, and high concentrations.

3. Sample Preparation (Solid Phase Extraction)

-

To 200 µL of plasma sample, standard, or QC, add 20 µL of the this compound internal standard working solution.

-

Vortex mix for 30 seconds.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Dry the cartridge under vacuum for 1 minute.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table below |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

5. Mass Spectrometric Detection (MRM Transitions)

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Alfuzosin | 390.2 | 235.1 |

| This compound | 397.2 | 235.1 |

| Note: The MRM transition for this compound is predicted based on the structure and common fragmentation pathways of Alfuzosin. The precursor ion reflects the addition of 7 daltons due to the deuterium labeling. The product ion is assumed to be the same as for unlabeled Alfuzosin, representing the stable quinazoline ring structure after the loss of the deuterated side chain. This should be confirmed experimentally. |

Data Analysis and Interpretation

The concentration of Alfuzosin in the unknown plasma samples is determined by calculating the peak area ratio of the Alfuzosin MRM transition to the this compound MRM transition. This ratio is then compared to the calibration curve generated from the standard samples with known concentrations. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are then calculated from the concentration-time data.

Conclusion

The use of this compound as an internal standard provides a highly specific, sensitive, and reliable method for the quantification of Alfuzosin in biological matrices. The protocols and information provided in these application notes serve as a valuable resource for researchers and scientists involved in the pharmacokinetic evaluation of Alfuzosin, contributing to the robust and accurate characterization of this important therapeutic agent.

References

Application Note: Validated UPLC-MS/MS Method for the Quantification of Alfuzosin in Human Plasma Using Alfuzosin-d7 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Alfuzosin in human plasma. The method utilizes a stable isotope-labeled internal standard, Alfuzosin-d7, to ensure high accuracy and precision. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and details the optimized chromatographic and mass spectrometric conditions. The method has been validated according to the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies.[1][2][3][4]

Introduction

Alfuzosin is a selective alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[5] Accurate and reliable quantification of Alfuzosin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. UPLC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical applications.[6] The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby enhancing the robustness of the method.[7] This application note provides a detailed protocol for the validation of a UPLC-MS/MS method for Alfuzosin in human plasma.

Experimental

Materials and Reagents

-

Alfuzosin hydrochloride (Reference Standard)

-

This compound (Internal Standard)[7]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)[8]

-

Human plasma (K2-EDTA)

-

Ultrapure water

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent) equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase column such as an Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.[9]

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of Alfuzosin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL).

-

Add 50 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes.[8]

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase.

-

Inject 5 µL onto the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC Conditions

| Parameter | Value |

| Column | Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)[9] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 20% B to 80% B over 2.5 min, hold for 0.5 min, return to initial conditions |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Alfuzosin | 390.2 | 235.1 | 35 |

| This compound | 397.2 | 235.1 | 35 |

Method Validation

The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to international guidelines.[1][2][3][4]

Selectivity

Selectivity was assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of Alfuzosin and this compound.

Linearity and Lower Limit of Quantification (LLOQ)

The linearity of the method was evaluated over a concentration range of 0.1 to 50 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Alfuzosin to this compound against the nominal concentration. The curve was fitted using a weighted (1/x²) linear regression. The correlation coefficient (r²) was consistently >0.99. The LLOQ was established as the lowest concentration on the calibration curve with a signal-to-noise ratio >10 and acceptable accuracy and precision.

Table 2: Linearity and LLOQ

| Parameter | Result |

| Calibration Range | 0.1 - 50 ng/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ | 0.1 ng/mL |

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, Low, Medium, and High) in six replicates. The acceptance criteria were a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (% bias) within ±15% (±20% for LLOQ) of the nominal value.[3][4]

Table 3: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

| LLOQ | 0.1 | 8.5 | 5.2 | 10.2 | 3.8 |

| Low | 0.3 | 6.1 | -2.5 | 7.8 | -1.5 |

| Medium | 5 | 4.5 | 1.8 | 5.9 | 2.3 |

| High | 40 | 3.2 | -0.9 | 4.1 | -0.5 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

-

Recovery: The recovery was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples.

-

Matrix Effect: The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat standard solutions.

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Low | 0.3 | 88.2 | 95.1 |

| Medium | 5 | 91.5 | 98.3 |

| High | 40 | 90.1 | 96.8 |

Stability

The stability of Alfuzosin in human plasma was evaluated under various conditions to ensure the integrity of the samples during storage and processing.[10][11]

Table 5: Stability Data

| Stability Condition | Duration | Temperature | Mean Stability (% of Nominal) |

| Bench-top | 6 hours | Room Temperature | 97.2 |

| Freeze-thaw (3 cycles) | 3 cycles | -80°C to Room Temp | 95.8 |

| Long-term | 30 days | -80°C | 98.1 |

| Autosampler | 24 hours | 4°C | 99.3 |

Workflow Diagram

Caption: Workflow for the UPLC-MS/MS analysis of Alfuzosin.

Conclusion